N-Boc-2,5-diaza-bicyclo[2.2.1]heptane ditrifluoroacetate
Description
Structural Overview of Bicyclo[2.2.1]heptane Scaffolds
The bicyclo[2.2.1]heptane framework, commonly referred to as norbornane, is a bicyclic hydrocarbon characterized by two fused cyclohexane rings sharing a bridgehead carbon-carbon bond. This structure imposes significant rigidity and stereochemical constraints, making it a privileged scaffold in medicinal chemistry and materials science. The incorporation of heteroatoms, such as nitrogen, into the bicyclic system further enhances its utility by introducing sites for functionalization and molecular recognition.
In the case of 2,5-diazabicyclo[2.2.1]heptane, two nitrogen atoms replace carbon atoms at the 2 and 5 positions of the norbornane framework, creating a diazabicyclic system. This modification introduces basicity and hydrogen-bonding capabilities while retaining the conformational rigidity of the parent scaffold. X-ray crystallographic studies of related compounds, such as (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide, reveal a boat-like conformation for the hexagonal ring, with nitrogen atoms positioned to participate in hydrogen-bonding networks. This geometric arrangement contrasts with the flexible chair conformation of piperazine, underscoring the structural advantages of the bicyclic system in enforcing specific molecular orientations.
The substitution pattern of 2,5-diazabicyclo[2.2.1]heptane derivatives profoundly influences their chemical behavior. For instance, N-Boc-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetate features Boc-protected amines at the 2 and 5 positions, which modulate reactivity and solubility. The bridgehead carbons (C1 and C4) remain critical for maintaining structural integrity, as their substitution can lead to ring strain or destabilization. Table 1 summarizes key structural parameters of select bicyclo[2.2.1]heptane derivatives, highlighting the impact of heteroatom incorporation on molecular geometry.
Table 1: Structural Parameters of Bicyclo[2.2.1]heptane Derivatives
Role of tert-Butoxycarbonyl Protection in Diazabicycloheptane Derivatives
The tert-butoxycarbonyl (Boc) group serves as a cornerstone in the synthetic manipulation of amine-containing compounds, offering transient protection against nucleophilic attack, oxidation, and undesired side reactions. In N-Boc-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetate, the Boc groups mask the basicity of the secondary amines, enabling controlled functionalization of the bicyclic scaffold under acidic or basic conditions.
The introduction of Boc protection typically involves treating the free amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine or 4-dimethylaminopyridine. This reaction proceeds via nucleophilic acyl substitution, forming a stable carbamate linkage. The Boc group’s steric bulk and electron-withdrawing nature further stabilize the intermediate during subsequent synthetic steps, such as metalation or cross-coupling reactions. For example, Jordis et al. demonstrated that Boc-protected 2,5-diazabicyclo[2.2.1]heptane derivatives undergo directed metalation at the bridgehead position, enabling the synthesis of C-substituted analogs with high enantioselectivity.
Deprotection of the Boc group is commonly achieved using trifluoroacetic acid (TFA), which protonates the carbamate oxygen, leading to cleavage and formation of the trifluoroacetate salt. This step is critical for generating reactive amine intermediates in situ, which can participate in further transformations or serve as ligands in catalytic systems. Table 2 outlines representative conditions for Boc deprotection in diazabicycloheptane derivatives, emphasizing the role of acid strength and solvent choice in reaction efficiency.
Table 2: Conditions for Boc Deprotection in Diazabicycloheptane Derivatives
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Trifluoroacetic acid | Dichloromethane | 25 | 2 | >95 |
| Hydrochloric acid | Dioxane | 80 | 12 | 85 |
| Lithium aluminium hydride | Tetrahydrofuran | 0→25 | 1 | 90 |
Significance of Trifluoroacetate Counterions in Salification
Trifluoroacetate (TFA⁻) ions play a pivotal role in the salification of N-Boc-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetate, influencing its solubility, crystallinity, and stability. The use of TFA as a proton source during Boc deprotection generates the corresponding ammonium trifluoroacetate salt, which exhibits enhanced solubility in polar aprotic solvents compared to its hydrochloride or sulfate counterparts. This property facilitates purification via recrystallization or chromatographic methods, as demonstrated in the synthesis of enantiomerically pure diazabicycloheptane derivatives.
The trifluoroacetate counterion also participates in non-covalent interactions that stabilize the solid-state structure. In crystalline salts, such as (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide, hydrogen bonds between protonated amines and anions govern the supramolecular architecture. Although analogous structural data for the trifluoroacetate salt remain unreported, the strong hydrogen-bond-accepting capacity of TFA⁻ suggests similar stabilizing interactions. Additionally, the volatility of TFA enables its removal under reduced pressure, offering a route to isolate the free base if required.
The choice of counterion further impacts the compound’s application scope. For instance, trifluoroacetate salts are preferred in peptide synthesis and organocatalysis due to their compatibility with common reaction conditions and ease of handling. In contrast, non-volatile counterions, such as tosylate or sulfate, may complicate downstream processing or introduce undesired acidity. Table 3 compares the physicochemical properties of diazabicycloheptane salts with different counterions, underscoring the advantages of trifluoroacetate in synthetic workflows.
Table 3: Physicochemical Properties of Diazabicycloheptane Salts
| Counterion | Solubility in CH₂Cl₂ | Melting Point (°C) | Stability (25°C) |
|---|---|---|---|
| Trifluoroacetate | High | 73–77 | >6 months |
| Bromide | Moderate | >200 | >12 months |
| Hydrochloride | Low | 150–155 | >6 months |
Properties
Molecular Formula |
C14H20F6N2O6 |
|---|---|
Molecular Weight |
426.31 g/mol |
IUPAC Name |
tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H18N2O2.2C2HF3O2/c1-10(2,3)14-9(13)12-6-7-4-8(12)5-11-7;2*3-2(4,5)1(6)7/h7-8,11H,4-6H2,1-3H3;2*(H,6,7) |
InChI Key |
RNHUORIOZXRTBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CN2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Formation of the 2,5-Diazabicyclo[2.2.1]heptane Core
A key method involves an epimerization–lactamization cascade reaction starting from (2S,4R)-4-aminoproline methyl esters. Under strong basic conditions, the 2-epimerization occurs, followed by intramolecular aminolysis to form the bicyclic lactam intermediate. This method is highly dependent on the presence of an electron-withdrawing N-protective group and a strong base promoter, which facilitates the cascade reaction efficiently to yield the bicyclic structure with high stereoselectivity.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Starting material | (2S,4R)-4-aminoproline methyl ester | Substrate for epimerization-lactamization |
| Base | Strong base (e.g., sodium hydride or potassium tert-butoxide) | Promotes epimerization and cyclization |
| Solvent | Aprotic polar solvent (e.g., DMF) | Facilitates reaction progression |
| Temperature | Room temperature to reflux | Optimized for reaction efficiency |
N-Boc Protection
The bicyclic diamine is then selectively protected on the nitrogen using tert-butoxycarbonyl (Boc) protecting group . This is typically achieved by reacting the diamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane at low temperature (0°C to room temperature).
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Substrate | 2,5-diazabicyclo[2.2.1]heptane diamine | Free diamine for protection |
| Boc reagent | Di-tert-butyl dicarbonate (Boc2O) | Introduces Boc protecting group |
| Base | Triethylamine or DMAP | Neutralizes acid byproducts |
| Solvent | Dichloromethane (DCM) | Common solvent for Boc protection |
| Temperature | 0°C to room temperature | Controls reaction rate and selectivity |
Formation of the Ditrifluoroacetate Salt
The final step involves treatment of the N-Boc-protected bicyclic amine with trifluoroacetic acid (TFA) to generate the ditrifluoroacetate salt. This step typically proceeds at room temperature in an organic solvent such as dichloromethane or neat TFA. The acid protonates the nitrogen atoms, forming the ditrifluoroacetate salt, which is often isolated by precipitation or crystallization.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Substrate | N-Boc-2,5-diazabicyclo[2.2.1]heptane | Protected bicyclic amine |
| Acid | Trifluoroacetic acid (TFA) | Formation of ditrifluoroacetate salt |
| Solvent | Dichloromethane or neat TFA | Medium for salt formation |
| Temperature | Room temperature | Mild conditions for salt formation |
Reaction Conditions and Purification
- Bases used : Triethylamine, 4-dimethylaminopyridine, sodium hydride, potassium tert-butoxide.
- Solvents : Dichloromethane, N,N-dimethylformamide (DMF), tetrahydrofuran (THF).
- Temperature range : From -10°C to reflux depending on the step.
- Purification : Classical methods such as crystallization and silica gel column chromatography are employed to isolate and purify intermediates and final products.
Summary Table of Preparation Steps
Research Findings and Optimization Notes
- The electron-withdrawing N-protective group is critical for the success of the epimerization-lactamization cascade, enhancing the reaction rate and selectivity.
- Use of strong bases such as sodium hydride or potassium tert-butoxide is essential to promote the epimerization step effectively.
- The Boc protection step is optimized by controlling temperature and base equivalents to avoid over-protection or side reactions.
- The ditrifluoroacetate salt formation is typically quantitative and mild, preserving the integrity of the bicyclic structure.
- Purification by crystallization or chromatography yields the compound in high purity suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Synthesis of Bioactive Compounds
This compound serves as a versatile building block in the synthesis of various bioactive molecules. Notable applications include:
- Indazolylpyrazolo[1,5-a]pyrimidine Analogues : These compounds have been developed as B-Raf inhibitors, which are crucial in treating certain cancers. The bicyclic structure provides a scaffold for modifications that enhance potency and selectivity against the B-Raf enzyme .
- CCR2 Antagonists : N-Boc-2,5-diaza-bicyclo[2.2.1]heptane derivatives have been explored as antagonists targeting the CCR2 receptor, which is implicated in inflammatory processes and various diseases .
- α4β2 Nicotinic Acetylcholine Receptor Partial Agonists : The compound has shown promise in modulating nicotinic receptors, which are important for neurological functions and could be targeted for treating cognitive disorders .
- 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors : Derivatives of this compound have been investigated for their potential to inhibit this enzyme, which plays a role in metabolic regulation and obesity .
Methodological Innovations
The synthesis of N-Boc-2,5-diaza-bicyclo[2.2.1]heptane derivatives often involves innovative methodologies:
- Epimerization–Lactamization Cascade Reactions : Research has demonstrated that functionalized 4-aminoproline methyl esters can undergo epimerization followed by lactamization to yield N-Boc-2,5-diaza-bicyclo[2.2.1]heptane derivatives efficiently . This reaction highlights the compound's synthetic utility and versatility.
- Reactions with Electrophiles : The compound can react with various electrophiles, such as p-nitrobenzene derivatives, leading to the formation of complex structures that are valuable in drug discovery .
Case Study 1: B-Raf Inhibitors
A recent study synthesized a series of indazolylpyrazolo[1,5-a]pyrimidine analogues using N-Boc-2,5-diaza-bicyclo[2.2.1]heptane as a key intermediate. These compounds were evaluated for their inhibitory activity against B-Raf mutants associated with melanoma, demonstrating promising results in vitro.
Case Study 2: CCR2 Antagonism
In another investigation, derivatives of N-Boc-2,5-diaza-bicyclo[2.2.1]heptane were synthesized and tested for their ability to inhibit CCR2-mediated signaling pathways in cellular models of inflammation. The results indicated a significant reduction in inflammatory markers, suggesting potential therapeutic applications in chronic inflammatory diseases.
Summary Table of Applications
Mechanism of Action
The mechanism of action of tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural and Functional Differences
The table below compares N-Boc-2,5-diaza-bicyclo[2.2.1]heptane ditrifluoroacetate with similar bicyclic amines from the evidence:
*Hypothesized based on structural analogs.
Key Observations:
Substituent Effects: The Boc group in the target compound provides steric protection, reducing reactivity at N2 and enabling selective deprotection for further functionalization . Ketone-containing analogs () serve as intermediates for chiral synthesis but lack the stability of TFA salts .
Counterion Impact :
Physical Properties and Stability
- Melting Points : A related TFA salt (, compound 8a) exhibits a high melting point (235–236°C), suggesting thermal stability . The target compound’s Boc group may lower this slightly due to increased steric bulk.
- Solubility : TFA salts generally exhibit superior solubility in DMSO and acetonitrile compared to hydrochlorides, critical for pharmaceutical formulation .
Research and Application Insights
- Pharmaceutical Relevance : Diazabicyclo[2.2.1]heptane derivatives are explored as protease inhibitors, antibacterials (e.g., ’s β-lactam analogs), and neuromodulators due to their conformational rigidity .
- Limitations : TFA counterions may interfere with biological assays, necessitating salt metathesis for in vivo studies .
Biological Activity
N-Boc-2,5-diaza-bicyclo[2.2.1]heptane ditrifluoroacetate (commonly referred to as N-Boc-DBH) is a bicyclic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
N-Boc-DBH has the following structural characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 198.26 g/mol
- CAS Number : 113451-59-5
This compound is noted for containing a tert-butoxycarbonyl (Boc) protective group, which plays a significant role in its reactivity and biological interactions.
Mechanisms of Biological Activity
Research indicates that N-Boc-DBH exhibits various biological activities primarily through the following mechanisms:
- Receptor Modulation :
-
Genotoxicity and Oxidative Stress :
- Studies on related compounds have shown that bicyclic structures similar to N-Boc-DBH can induce genotoxic effects in bacterial models. For instance, 2,2'-bis(bicyclo[2.2.1]heptane) was shown to cause an SOS response in Escherichia coli, indicating oxidative stress and DNA damage without alkylation . This suggests that N-Boc-DBH could potentially exhibit similar properties.
- Cytotoxic Effects :
Study 1: Genotoxic Effects on Bacterial Cells
A study investigated the genotoxic effects of bicyclic compounds on E. coli using biosensor assays. The findings indicated that while no direct alkylating effects were observed, significant oxidative stress was induced at certain concentrations, leading to DNA damage and an SOS response with statistical significance (p < 0.001) .
Study 2: Receptor Activity
Research into the pharmacological profile of N-Boc-DBH derivatives has highlighted their role as potential α4β2 nAChR partial agonists. This activity suggests therapeutic avenues in treating cognitive disorders or addiction-related conditions by modulating cholinergic signaling pathways .
Study 3: Synthesis and Structure-Activity Relationship
A comprehensive review of structure–activity relationships (SAR) involving N-Boc-DBH analogs showed a range of biological activities from anti-inflammatory to neuroprotective effects. These studies emphasized the importance of functional groups attached to the bicyclic core in determining biological efficacy .
Data Table: Biological Activities of N-Boc-DBH
Q & A
Q. Key Considerations :
- Monitor reaction progress using TLC or LC-MS to confirm Boc deprotection.
- Use inert atmosphere (N₂/Ar) to avoid side reactions with moisture-sensitive intermediates .
Basic: How is the purity and stereochemical integrity of this compound validated in academic research?
Q. Methodology :
- HPLC/LC-MS : Quantify purity (>95% is typical for research-grade material) and detect impurities .
- Chiral HPLC : Verify stereochemical consistency (e.g., (1S,4S) configuration) using chiral stationary phases .
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm structural integrity (e.g., absence of undesired diastereomers).
- 2D NMR (COSY, NOESY) : Resolve bicyclic ring conformation and substituent orientation .
Q. Example Data :
| Proton | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H-1 | 3.70 | singlet | Bridgehead H |
| H-3 | 4.15 | doublet (J=8.5 Hz) | Axial NH |
Advanced: How can researchers resolve contradictions in NMR data for bicyclic amines like this compound?
Q. Challenges :
- Overlapping signals due to rigid bicyclic structure.
- Dynamic conformational changes affecting peak splitting .
Q. Strategies :
Variable Temperature (VT-NMR) : Stabilize conformers at low temperatures (e.g., –40°C) to simplify splitting patterns.
Isotopic Labeling : Use ¹⁵N-labeled analogs to enhance NH proton detection in NOESY/ROESY experiments .
DFT Calculations : Compare experimental NMR shifts with computational models (e.g., B3LYP/6-31G*) to validate assignments .
Case Study : A study on a 2,5-dioxabicyclo[2.2.1]heptane analog used NOESY cross-peaks (e.g., δH 3.70 to δH 6.18) to confirm bridgehead stereochemistry .
Advanced: What role does the trifluoroacetate counterion play in reactivity or solubility?
Q. Functional Impact :
- Solubility : Enhances aqueous solubility for biological assays (e.g., kinase inhibition studies) .
- Reactivity : The TFA counterion can act as a mild acid catalyst in subsequent reactions (e.g., coupling with nitroaryl halides) .
Q. Data Example :
| Property | Value |
|---|---|
| Solubility in H₂O | >50 mg/mL (25°C) |
| pKa (NH) | ~6.8 (TFA-mediated) |
Basic: What are common applications of this compound in medicinal chemistry?
Q. Primary Use :
- Building Block : Serves as a rigid, bicyclic amine scaffold for designing enzyme inhibitors or receptor ligands. For example, it reacts with nitrofluorobenzenes (e.g., 4-nitrofluorobenzene) to form nitroaryl derivatives for probing active sites .
Case Study : A 2022 study synthesized analogs for evaluating in vitro activity against kinase targets by substituting the nitro group with bioisosteres (e.g., sulfonamides) .
Advanced: How does the Boc protection strategy compare to alternatives like Fmoc for this bicyclic system?
Q. Comparison :
| Parameter | Boc | Fmoc |
|---|---|---|
| Stability | Acid-labile | Base-labile |
| Deprotection | TFA (mild, room temp) | Piperidine/DMF (harsher) |
| Compatibility | Suitable for acid-stable intermediates | Preferred for solid-phase peptide synthesis |
Rationale : Boc is favored for its mild deprotection conditions, preserving the integrity of acid-sensitive functional groups in downstream reactions .
Advanced: What are the stability considerations for long-term storage?
Q. Guidelines :
Q. Stability Data :
| Condition | Degradation (%) | Time |
|---|---|---|
| 25°C (open air) | 15% | 30 days |
| –20°C (N₂ atmosphere) | <2% | 6 months |
Advanced: How can researchers address low yields in coupling reactions involving this compound?
Q. Optimization Strategies :
Catalyst Screening : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig couplings with aryl halides .
Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of nitroaryl partners.
Microwave Assistance : Reduce reaction time (e.g., 30 min vs. 12 h) while maintaining >80% yield .
Example : A 2022 protocol achieved 85% yield in a Suzuki-Miyaura coupling using 10 mol% Pd catalyst and K₂CO₃ base in DMF/H₂O .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
